4-溴-2-氯-5-氟甲苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

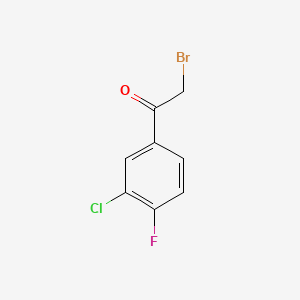

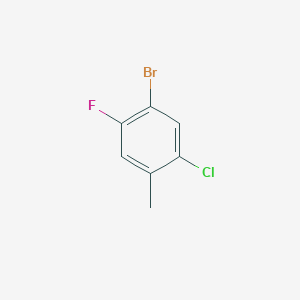

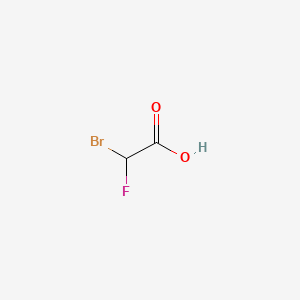

4-Bromo-2-chloro-5-fluorotoluene is a halogenated aromatic compound that has been the subject of various studies due to its potential applications in chemical synthesis and material science. The presence of bromine, chlorine, and fluorine atoms on the toluene ring makes it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of 4-Bromo-2-chloro-5-fluorotoluene has been described as starting from 4-bromo-2-nitrotoluene. The nitro group is reduced to an amine, which is then converted to a diazonium salt and subsequently replaced by chlorine through a Sandmeyer reaction. An improvement in this synthesis involves the addition of cuprous chloride before sodium nitrite, which leads to an overall yield of 68% .

Molecular Structure Analysis

Vibrational spectroscopic techniques, such as FT-IR and FT-Raman, have been employed to study the molecular structure of closely related compounds like 2-bromo-4-chlorotoluene. Theoretical methods, including density functional theory (DFT), have been used to optimize geometrical structures and predict vibrational frequencies. These studies provide insights into the effects of halogen substitution on the geometry and vibrational modes of the benzene ring .

Chemical Reactions Analysis

The reactivity of halogenated toluenes, including compounds similar to 4-Bromo-2-chloro-5-fluorotoluene, has been explored in various chemical reactions. For instance, the bromine-containing acid fluorides derived from related compounds have been shown to undergo substitution reactions, where bromine is replaced by hydrogen. Moreover, the presence of halogens can influence the outcome of polymerization reactions, as seen in the co-telomerization of bromo- and chloro-substituted epoxides .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated toluenes are significantly influenced by the nature and position of the halogen substituents. The presence of bromine, chlorine, and fluorine atoms can affect the boiling point, density, and solubility of the compound. Additionally, the electronic properties, such as the HOMO and LUMO energies, dipole moment, and hyperpolarizability, can be calculated using DFT methods to understand the charge distribution and reactivity of the molecule .

科学研究应用

微波光谱和量子化学

4-溴-2-氯-5-氟甲苯已使用微波光谱和量子化学进行了研究。这些方法揭示了由于氯原子核四极矩耦合引起的内部旋转和超精细效应。确定了该化合物的精确旋转和四极耦合常数 (Nair 等人,2020).

化学合成

该化合物是化学合成中的一个重要中间体。它已通过各种化学反应从不同的起始原料合成,包括加特曼重氮盐取代反应、还原反应和席曼反应 (李江河,2010).

分子结构分析

对类似化合物(如 2-氟-4-溴和 4-氟-2-溴甲苯)的研究已经研究了它们在近紫外区域的吸收光谱。这些研究提供了对分子结构和基本跃迁的见解 (Dwivedi 和 Sharma,1974).

电子吸收光谱

对含卤素苯(如 4-溴-2-氯-5-氟甲苯)的电子吸收光谱的研究有助于理解这些分子在不同条件下的行为及其在各个领域的潜在应用 (C. Dwivedi、S. Sharma,1974).

高压下的卤素衍生物

对甲苯的卤素衍生物(包括类似于 4-溴-2-氯-5-氟甲苯的化合物)在高压下的研究提供了对其晶体结构和相变的见解。这些知识对于在材料科学和晶体学中的应用至关重要 (Sutuła 等人,2017).

Suzuki-Miyaura C-C 偶联反应

4-溴-2-氯-5-氟甲苯也用于 Suzuki-Miyaura C-C 偶联反应中,这对于合成复杂有机化合物(包括药物和新型材料)至关重要 (Erami 等人,2017).

硝化中的固体酸催化剂

氟甲苯的硝化(与 4-溴-2-氯-5-氟甲苯等化合物相关的过程)已使用固体酸催化剂进行了研究。这种方法提供了一种区域选择性、清洁且环保的硝化方法,这在有机合成中至关重要 (Maurya 等人,2003).

安全和危害

4-Bromo-2-chloro-5-fluorotoluene is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, mist, gas, or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

未来方向

属性

IUPAC Name |

1-bromo-5-chloro-2-fluoro-4-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFUSHKOOPPODA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371218 |

Source

|

| Record name | 4-Bromo-2-chloro-5-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-chloro-5-fluorotoluene | |

CAS RN |

93765-83-4 |

Source

|

| Record name | 4-Bromo-2-chloro-5-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-chloro-5-fluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1273117.png)